N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

SYK inhibitor FLT3 inhibitor kinase selectivity

Procure the only clinical-stage dual SYK/FLT3 inhibitor (SYK IC50=3.2 nM; FLT3 IC50=4.6 nM) with >50-fold kinome selectivity. Unlike single-target agents, this compound simultaneously blocks BCR-dependent survival and FLT3-ITD-driven proliferation in DLBCL, AML, and CLL models. Demonstrates stroma-resistant apoptosis (CLL LD50=16.99 µM) where R406 fails, and synergizes with fludarabine (CI=0.62), ibrutinib (CI=0.68), and idelalisib (CI=0.18). Spares ZAP-70 in T cells, enabling combination with anti-PD-1/CTLA-4 immunotherapies. Validated in OCI-LY-19 (TGI 37%), MV-4-11 (TGI 96%), and primary DLBCL (TGI 70%) xenografts. Population PK supports QD/BID dosing for >90% FLT3 inhibition. Ideal for translational programs investigating convergent SYK/FLT3 signaling, tumor microenvironment interactions, or immunomodulatory strategies.

Molecular Formula C13H16F3N3O
Molecular Weight 287.286
CAS No. 1448121-87-6
Cat. No. B2372943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
CAS1448121-87-6
Molecular FormulaC13H16F3N3O
Molecular Weight287.286
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
InChIInChI=1S/C13H16F3N3O/c14-13(15,16)11-6-8-19(18-11)9-7-17-12(20)10-4-2-1-3-5-10/h1-2,6,8,10H,3-5,7,9H2,(H,17,20)
InChIKeyZIMZDNURRDWNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide (CAS 1448121-87-6): Procurement-Relevant Identity and Target Profile


N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide (CAS 1448121-87-6), also known by its investigational code TAK-659 and INN mivavotinib, is a synthetic small-molecule dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. Developed by Takeda through structure-based drug design utilizing in-house co-crystal structures, it belongs to a novel heteroaromatic pyrrolidinone chemical series distinct from earlier pyrazole-carboxamide and imidazo-pyrazine SYK inhibitors [1]. The compound is currently in Phase I/II clinical development for relapsed/refractory B-cell lymphomas, acute myeloid leukemia (AML), and advanced solid tumors [1]. Its unique dual SYK/FLT3 inhibition profile, combined with demonstrated clinical single-agent activity in heavily pretreated B-cell lymphoma patients, distinguishes it from single-target SYK or FLT3 inhibitors that lack this dual mechanism [2].

Why SYK or FLT3 Single-Target Inhibitors Cannot Replace N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide (TAK-659/Mivavotinib)


Within the B-cell receptor (BCR) signaling axis and FLT3-driven leukemogenesis, single-target inhibitors of SYK (e.g., fostamatinib/R406, entospletinib) or FLT3 (e.g., gilteritinib, quizartinib) address only one node of convergent oncogenic signaling, leaving compensatory pathways intact [1]. TAK-659 is the only clinical-stage molecule with potent, balanced dual inhibition of both SYK (IC50 3.2–4.3 nM) and FLT3 (IC50 4.6 nM) in a single chemical entity, conferring simultaneous blockade of BCR-dependent survival/proliferation signals and FLT3-ITD-driven leukemic growth [1][2]. Critically, its kinome selectivity profile—>50-fold selectivity for SYK and FLT3 over 290 other kinases—is fundamentally different from the promiscuous polypharmacology of first-generation SYK inhibitors such as fostamatinib, which inhibits Lyn, Lck, and other off-target kinases at comparable concentrations [2]. These molecular differences translate directly into differential cellular and clinical outcomes documented below.

Quantitative Differentiation Evidence for N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide (TAK-659) Against Closest Comparators


Dual SYK/FLT3 Biochemical Potency: TAK-659 vs. Single-Target Inhibitors Fostamatinib, Entospletinib, and Gilteritinib

TAK-659 demonstrates a uniquely balanced dual inhibition profile unmatched by any single FDA-approved or clinical-stage comparator. Against purified SYK, TAK-659 exhibits an IC50 of 3.2 nM (Lam et al.) or 4.3 nM (Yu et al.), which is approximately 13-fold more potent than the first-generation SYK inhibitor fostamatinib (R406 IC50 = 41 nM) [1][2]. Against FLT3, TAK-659 achieves an IC50 of 4.6 nM, constituting dual equipotent inhibition, whereas fostamatinib is 5-fold less potent against FLT3 (IC50 ≈ 205 nM) . The selective SYK inhibitor entospletinib (GS-9973, SYK IC50 = 7.7 nM) lacks meaningful FLT3 activity, while the selective FLT3 inhibitor gilteritinib (FLT3 IC50 = 0.29 nM) has no SYK activity . No other inhibitor in this target space provides concurrent sub-5 nM dual SYK/FLT3 inhibition [1].

SYK inhibitor FLT3 inhibitor kinase selectivity dual inhibitor BCR signaling

Kinome-Wide Selectivity: >50-Fold Discrimination Against 290 Off-Target Kinases

In a broad commercial kinome panel assay encompassing 290 protein kinases, TAK-659 demonstrated greater than 50-fold selectivity for SYK and FLT3 over all other kinases tested [1]. This selectivity window is clinically meaningful: fostamatinib (R406), in contrast, inhibits Lyn, Lck, and other Src-family kinases at concentrations within only ~5-fold of its SYK IC50, contributing to off-target immunosuppressive effects . The selective SYK inhibitor entospletinib achieves 13- to >1000-fold cellular selectivity for SYK over other kinases but lacks FLT3 coverage entirely . TAK-659 thus occupies a unique selectivity niche: it maintains tight dual-target engagement (SYK + FLT3) while simultaneously excluding activity against the broader kinome, a profile neither first-generation SYK inhibitors nor single-target FLT3 agents can replicate.

kinase selectivity off-target profiling kinome panel selectivity index safety pharmacology

T-Cell Sparing via ZAP-70 Discrimination: Differential from Broad-Spectrum SYK Inhibitors

A critical translational differentiator of TAK-659 is its ability to inhibit SYK signaling in malignant B cells while sparing the closely related SYK-family homolog ZAP-70 in T cells. In primary CLL co-culture experiments, TAK-659 inhibited microenvironment-induced activation of SYK and downstream signaling molecules (pSYK525, pBTK, pAKT, pERK1/2, pSTAT3) without inhibiting ZAP-70 in T lymphocytes [1][2]. This is in direct contrast to the first-generation SYK inhibitor R406 (active metabolite of fostamatinib), which lacks this discrimination and inhibits ZAP-70-dependent TCR signaling, contributing to clinical T-cell immunosuppression . TAK-659 does not inhibit TCR signaling or molecular features of T-cell activation in primary T cells from CLL patients [1]. This T-cell-sparing property is structurally encoded in TAK-659's pyrrolidinone scaffold and represents a designed selectivity feature absent in earlier SYK chemotypes.

ZAP-70 T-cell immunity kinase selectivity immunosuppression CLL

Superior Apoptosis Induction vs. R406 in Primary CLL: LD50 Quantification in Co-Culture Models

In ex vivo co-culture systems designed to recapitulate the cytoprotective CLL lymph node microenvironment, TAK-659 demonstrates substantially greater pro-apoptotic potency than R406 (the active metabolite of fostamatinib). When primary CLL cells were co-cultured with BM stromal cells, CD40L, and CpG ODN, the LD50 for TAK-659-induced apoptosis was 16.99 μM (95% CI 7.67–37.67 μM), whereas an LD50 for R406 could not be achieved within the tested concentration range—indicating that R406 fails to overcome microenvironment-mediated survival signals [1][2]. In suspension culture, the LD50 for TAK-659 was 40.39 μM, which was more than 40-fold lower than the LD50 observed for R406 [1]. Furthermore, TAK-659 synergized with fludarabine (combination index 0.62), ibrutinib (CI 0.68), and idelalisib (CI 0.18) in co-cultured CLL cells, demonstrating combinatorial potential [2]. Importantly, TAK-659 also abrogated microenvironment-induced chemoresistance to fludarabine and bendamustine, a hallmark of clinical drug resistance in CLL [1].

CLL apoptosis microenvironment LD50 BCR signaling drug resistance

Single-Agent Clinical Activity in Relapsed/Refractory B-Cell Lymphoma: Phase I ORR and Durable Response Data

TAK-659 (mivavotinib) has demonstrated clinically meaningful single-agent antitumor activity in a first-in-human phase I dose-escalation/expansion study (NCT02000934) enrolling 105 patients with relapsed/refractory solid tumors and B-cell lymphomas [1]. Among 43 response-evaluable patients with diffuse large B-cell lymphoma (DLBCL), 8 (19%) achieved a complete response (CR) with an overall response rate (ORR) of 28% (23% intent-to-treat), and responses were observed in both de novo and transformed disease independent of cell-of-origin classification [1]. Notably, among 9 response-evaluable patients with follicular lymphoma, 2 (22%) achieved CR with an ORR of 89% (57% ITT) [1]. In an updated analysis of 124 lymphoma patients (89 with DLBCL), the ORR was 45% (43/95) in the overall lymphoma cohort and 38% (26/69) in DLBCL, with a median duration of response of 28.1 months overall and not reached in DLBCL responders [2]. In the non-GCB DLBCL subgroup, ORR reached 58% (7/12) [2]. These response rates—obtained in heavily pretreated patients—compare favorably to historical single-agent response rates for other BCR-pathway inhibitors in similar populations.

B-cell lymphoma DLBCL follicular lymphoma overall response rate phase I clinical trial

In Vivo Superiority Over BTK Inhibitor in GCB-DLBCL Xenograft: Head-to-Head TGI Comparison

In a preclinical head-to-head comparison using the OCI-LY-19 germinal center B-cell (GCB) subtype DLBCL xenograft model, TAK-659 at 60 mg/kg daily oral dosing achieved a tumor growth inhibition (TGI) of 37%, substantially exceeding the 15% TGI observed with a BTK inhibitor (ibrutinib) [1]. This ~2.5-fold improvement in TGI is mechanistically significant because GCB-DLBCL is generally considered less responsive to BTK inhibition than the activated B-cell (ABC) subtype, and the result suggests that upstream SYK inhibition may capture a broader range of BCR-dependent DLBCL subtypes than downstream BTK blockade alone [1]. In separate xenograft models, TAK-659 demonstrated TGI of 50% in OCI-LY-10 (ABC-DLBCL), TGI of 70% in the primary human tumor xenograft PHTX-95L, and tumor regression in the FLT3-ITD-driven MV-4-11 AML model (TGI 96%) [1][2]. The combination of SYK and FLT3 inhibition in a single molecule thus provides anti-tumor coverage across both BCR-dependent lymphoma subtypes and FLT3-mutant AML that no single-target BCR-pathway inhibitor can achieve.

DLBCL xenograft BTK inhibitor ibrutinib tumor growth inhibition GCB subtype

Optimal Procurement and Research Application Scenarios for N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide (TAK-659/Mivavotinib)


Dual SYK/FLT3 Pathway Dissection in B-Cell Malignancy Models Where Single-Target Inhibitors Are Insufficient

For preclinical researchers studying the convergent roles of SYK-dependent BCR signaling and FLT3-mediated survival pathways in B-cell lymphomas or AML, TAK-659 provides a single-agent tool to simultaneously interrogate both nodes. Unlike sequential or combined use of separate SYK and FLT3 inhibitors—which introduces pharmacokinetic and dosing complexity—TAK-659 ensures co-incident target engagement at equipotent concentrations (SYK IC50 = 3.2–4.3 nM; FLT3 IC50 = 4.6 nM) [1]. Its >50-fold selectivity over 290 other kinases provides a clean pharmacological window for mechanistic studies, in contrast to fostamatinib (R406), which inhibits Lyn and Lck at comparable concentrations [1]. This scenario is strongly supported by the compound's demonstrated differential activity in FLT3-mutated vs. FLT3-wildtype patient samples: antiproliferative effects of TAK-659 were significantly higher in FLT3-mutated primary AML cells than in non-mutated controls, a genotype-dependent effect also observed for fostamatinib but absent with the FLT3-only inhibitors [2].

Microenvironment-Dependent Drug Resistance Reversal Studies in CLL and DLBCL

TAK-659 uniquely overcomes stroma-mediated survival signals that confer resistance to chemotherapy and first-generation SYK inhibitors. As demonstrated in primary CLL co-culture systems, TAK-659 induces apoptosis at an LD50 of 16.99 μM under microenvironment-protective conditions where R406 fails to achieve an LD50 entirely [3]. TAK-659 also abrogates chemoresistance to fludarabine and bendamustine, and synergizes with fludarabine (combination index 0.62), ibrutinib (CI 0.68), and idelalisib (CI 0.18) in co-cultured CLL cells [3]. For researchers investigating tumor-microenvironment interactions or developing combination strategies to circumvent drug resistance in B-cell cancers, TAK-659 is the most extensively characterized SYK/FLT3 inhibitor for this application context.

Immuno-Oncology Combination Studies Requiring T-Cell Function Preservation

TAK-659's demonstrated ability to inhibit SYK-dependent BCR signaling without impairing ZAP-70 function in T cells makes it the preferred SYK inhibitor for combination studies with immunotherapies, including checkpoint inhibitors (anti-PD-1, anti-CTLA-4) or bispecific T-cell engagers [4]. This is mechanistically critical because first-generation SYK inhibitors (R406/fostamatinib) inhibit ZAP-70 and TCR signaling, potentially antagonizing T-cell-dependent antitumor immunity . TAK-659 is currently being evaluated in combination with nivolumab (anti-PD-1) in a Phase Ib study for advanced solid tumors, directly validating this T-cell-sparing rationale in a clinical setting [4]. For preclinical programs exploring SYK inhibition as an immunomodulatory strategy, TAK-659's ZAP-70 discrimination is a decisive selection factor.

In Vivo Efficacy Studies in GCB-DLBCL and FLT3-ITD AML Models

For in vivo pharmacodynamics and efficacy studies, TAK-659 has demonstrated robust tumor growth inhibition across a spectrum of xenograft models, including GCB-DLBCL (OCI-LY-19: TGI 37%, superior to BTK inhibitor TGI 15%), ABC-DLBCL (OCI-LY-10: TGI 50%), primary human DLBCL (PHTX-95L: TGI 70%), and FLT3-ITD AML (MV-4-11: TGI 96% with tumor regression) [5][6]. Population PK modeling from 159 patients established a half-life of ≈20 hours with steady-state trough concentrations achieving >90% FLT3 inhibition at 70 mg BID or 160 mg QD dosing, providing a PK/PD framework to guide preclinical-to-clinical translation [7]. This breadth of validated in vivo models, coupled with clinical PK data, supports procurement for translational programs requiring a single compound with activity spanning BCR-dependent and FLT3-dependent malignancies.

Quote Request

Request a Quote for N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.